molecular formula C8H15NO2 B2846576 2-(Morpholin-4-yl)cyclobutan-1-ol CAS No. 1824529-67-0

2-(Morpholin-4-yl)cyclobutan-1-ol

Cat. No.: B2846576
CAS No.: 1824529-67-0
M. Wt: 157.213
InChI Key: IQICDDOZUFNCIJ-UHFFFAOYSA-N
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Description

Significance of Cyclobutane (B1203170) and Morpholine (B109124) Ring Systems in Organic Chemistry

The cyclobutane ring , a four-membered carbocycle, is a fascinating and increasingly utilized scaffold in medicinal chemistry. thieme-connect.comresearchgate.net Its inherent ring strain makes it a unique structural element, influencing the conformation and reactivity of the molecule. researchgate.net Historically considered rare, cyclobutane moieties are now recognized in various natural products with antimicrobial properties and are integral to several synthetic drugs, including the platinum-based anticancer agent carboplatin. thieme-connect.comresearchgate.net In drug design, the puckered, three-dimensional nature of the cyclobutane ring is leveraged to improve a range of pharmacological properties. thieme-connect.comresearchgate.net It can act as a metabolically stable bioisostere for other groups, such as alkenes or larger rings, help to conformationally lock a molecule into its most active form, and fill hydrophobic pockets in biological targets. thieme-connect.comresearchgate.net

The morpholine ring is a six-membered saturated heterocycle containing both an amine and an ether functional group. nih.govnih.gov This combination imparts a unique set of physicochemical properties, making it a "privileged structure" in medicinal chemistry. nih.govnih.gov The morpholine moiety is found in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib. nih.gov Its presence can enhance aqueous solubility, modulate basicity (pKa), improve metabolic stability, and increase potency by forming key interactions with biological targets. nih.govnih.govsmolecule.com The morpholine ring is considered a versatile building block, readily incorporated into molecules to fine-tune their pharmacokinetic profiles. nih.govnih.gov

Overview of Substituted Cyclobutanols as Synthetic Targets and Building Blocks

Substituted cyclobutanols are recognized as pivotal synthetic intermediates. researchgate.netopenmedicinalchemistryjournal.com The presence of a hydroxyl group on the strained four-membered ring provides a handle for a variety of chemical transformations. luc.edu These compounds serve as valuable precursors for constructing more complex molecular architectures, often through ring-opening or ring-expansion strategies. researchgate.netopenmedicinalchemistryjournal.comresearchgate.net

The synthesis of functionalized cyclobutanols has garnered significant interest, with methods being developed that allow for precise control over stereochemistry. researchgate.netluc.edu Traditional synthesis often involves the nucleophilic addition of organometallic reagents to cyclobutanones. openmedicinalchemistryjournal.com More recent and advanced methods include organocatalyzed and transition-metal-catalyzed reactions, which offer milder conditions and greater functional group tolerance. researchgate.netopenmedicinalchemistryjournal.com For instance, the development of protocols for creating chiral 2-aminocyclobutan-1-ol (B1315458) derivatives highlights the importance of this structural class as building blocks for bioactive compounds and pharmaceutical intermediates.

Research Context and Specificity of 2-(Morpholin-4-yl)cyclobutan-1-ol

While dedicated research publications on this compound are not prominent, its chemical structure suggests clear potential as a synthetic building block. The combination of the cyclobutanol (B46151) core, a known versatile intermediate, with the pharmacologically significant morpholine moiety makes it an attractive target for library synthesis in drug discovery programs.

Plausible synthetic routes to this compound can be inferred from established chemical reactions. One logical approach is the nucleophilic addition of morpholine to a suitable cyclobutane precursor. This could involve the reaction of morpholine with cyclobutene (B1205218) oxide, where the secondary amine opens the epoxide ring to form the corresponding 1,2-amino alcohol. nih.govresearchgate.net Another potential pathway is the conjugate (Michael) addition of morpholine to cyclobutenone, followed by the stereoselective reduction of the resulting ketone to the alcohol. beilstein-journals.org

Alternatively, the synthesis could begin with a pre-functionalized cyclobutane. For example, the synthesis of 2-(morpholin-4-yl)cyclobutanone could be achieved, followed by reduction of the ketone to furnish the target alcohol. The synthesis of related 2-aminocyclobutanone derivatives has been reported through the reaction of nitrogen nucleophiles with 1,2-bis(trimethylsilyloxy)cyclobutene (B91658) under acidic conditions. researchgate.net Subsequent reduction of the ketone would yield the desired cyclobutanol.

The value of this compound in a research context lies in its potential as a 3D-rich fragment for creating larger, more complex molecules with potential biological activity, leveraging the advantageous properties of both the cyclobutane and morpholine motifs.

Chemical Compound Data

Below are the details for the chemical compounds mentioned in this article.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-4-ylcyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-8-2-1-7(8)9-3-5-11-6-4-9/h7-8,10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQICDDOZUFNCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Morpholin 4 Yl Cyclobutan 1 Ol and Derivatives

Retrosynthetic Strategies for the 2-(Morpholin-4-yl)cyclobutan-1-ol Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comegrassbcollege.ac.indokumen.pub For this compound, the analysis begins by identifying the key functional groups and the central cyclobutane (B1203170) ring.

A primary disconnection strategy targets the carbon-nitrogen bond of the morpholine (B109124) substituent. This approach simplifies the target molecule to a 2-aminocyclobutanol synthon and morpholine. The 2-aminocyclobutanol itself can be derived from a cyclobutanone (B123998) precursor through a functional group interconversion (FGI), such as reductive amination.

Further deconstruction of the cyclobutane ring points toward two main synthetic pathways:

[2+2] Cycloaddition: The four-membered ring can be retrosynthetically cleaved into two two-carbon units. This suggests a [2+2] cycloaddition reaction between an alkene and a ketene (B1206846) or a suitable equivalent as a powerful method for forming the cyclobutane core. nih.gov For the target molecule, this could involve the reaction of a vinyl ether (as a precursor to the hydroxyl group) and an enamine or a related nitrogen-containing alkene.

Ring Contraction: Alternatively, the cyclobutane can be viewed as the product of a ring contraction from a more readily available five-membered ring, such as a substituted pyrrolidine (B122466). nih.govchemistryviews.orgacs.org This strategy involves the rearrangement of the larger ring's skeleton to form the strained four-membered ring.

These retrosynthetic pathways form the basis for the synthetic methodologies discussed in the following sections.

Formation of the Cyclobutane Core

The construction of the cyclobutane ring is the cornerstone of the synthesis. Both cycloaddition and ring contraction methods have been extensively explored to create this strained carbocycle. nih.gov

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition, a reaction that forms a four-membered ring from two alkene components, is a direct and atom-economical approach to the cyclobutane skeleton. researchgate.netacs.org This reaction can be initiated by heat, light, or pressure, and can be influenced by catalysts to achieve stereocontrol.

Thermal [2+2] cycloadditions are typically concerted processes that form a cyclobutane derivative from two unsaturated molecules without a catalyst. fiveable.me These reactions often require elevated temperatures. fiveable.me For instance, the thermal [2+2] cycloaddition of keteniminium salts with alkenes has been used to produce borylated cyclobutanes. researchgate.net Similarly, intramolecular thermal enamine [2+2] cyclizations can yield fused cyclobutene (B1205218) structures with high diastereoselectivity. nih.gov

Photochemical [2+2] cycloadditions, on the other hand, use light to excite one of the alkene partners, initiating the ring formation. researchgate.netresearchgate.net This method is one of the most common ways to access cyclobutanes. acs.org The reaction can proceed through the excitation of the substrate itself or via a photosensitizer. nih.gov While powerful, these reactions can sometimes lead to a mixture of regioisomers and diastereomers, making control a significant challenge. nih.govdigitellinc.com Template-directed photochemical [2+2] cycloadditions have been developed to overcome issues of selectivity, yielding single diastereomers in high yields. digitellinc.com

High-pressure conditions (hyperbaric) can facilitate [2+2] cycloaddition reactions, particularly for constructing substituted cyclobutanol (B46151) derivatives. ru.nlresearchgate.net This methodology has been successfully applied to the synthesis of a library of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols. ru.nlresearchgate.net The key step involves the reaction between sulfonyl allenes and benzyl (B1604629) vinyl ether under high pressure (e.g., 15 kbar). ru.nlresearchgate.net

Optimization of the reaction conditions, including temperature, concentration, and reaction time, has been shown to significantly improve yields. For example, the reaction between a specific sulfonyl allene (B1206475) and benzyl vinyl ether yielded the corresponding cyclobutane in 83% yield at 50°C for 19 hours. ru.nl This approach demonstrates the potential for creating diverse cyclobutane structures with multiple points for further derivatization. ru.nlresearchgate.net

ReactantsPressureTemperatureTime (h)Yield (%)Reference
Sulfonyl allene + Benzyl vinyl ether15 kbar50°C1983 ru.nl
Sulfonyl allene + Boc enamine15 kbar50°C1943 ru.nl
Lithium ynolate + α,β-unsaturated lactoneN/A (followed by high-pressure hydrogenation)N/AN/AModerate jst.go.jpnih.gov

This table summarizes findings from studies on high-pressure mediated synthesis of cyclobutanol derivatives.

The use of tert-butoxycarbonyl (Boc) protected enamines in these high-pressure cycloadditions has also been explored, directly leading to aminocyclobutane structures, which are direct precursors to compounds like this compound. ru.nl

Achieving enantioselectivity in [2+2] cycloadditions is crucial for the synthesis of chiral molecules. nih.gov Significant progress has been made in developing catalytic systems that provide access to a wide array of enantiomerically enriched cyclobutanes and cyclobutenes. nih.govnsf.gov These methods often employ transition metal catalysts or organocatalysts. nih.govbohrium.com

For example, cobalt-based catalysts have been used for the enantioselective [2+2] cycloaddition of a broad range of alkynes and alkenyl derivatives, producing over 50 different cyclobutenes with enantioselectivities between 86-97% ee. nsf.gov Another approach utilizes novel oxazaborolidine catalysts for the reaction between alkenes and allenoates, yielding chiral geminal dimethylcyclobutanes. bohrium.com Furthermore, sequential enantioselective reduction of a cyclobutanone followed by a diastereospecific iridium-catalyzed C-H functionalization offers another route to highly functionalized, enantioenriched cyclobutanols. rsc.org

Ring Contraction Methodologies

An alternative to building the cyclobutane ring from smaller fragments is to form it by contracting a larger, more accessible ring. nih.govchemistryviews.orgresearchgate.net This approach can offer excellent stereocontrol.

A notable example is the stereoselective synthesis of substituted cyclobutanes from readily available pyrrolidines. nih.govchemistryviews.orgacs.org This method involves treating pyrrolidine derivatives with reagents like hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium (B1175870) carbamate. chemistryviews.org The proposed mechanism involves the in-situ generation of an iodonitrene species that reacts with the pyrrolidine to form a reactive 1,1-diazene. Subsequent elimination of nitrogen gas generates a 1,4-biradical, which then cyclizes to the cyclobutane product. acs.org This process has been shown to be stereospecific, with the chirality of the starting pyrrolidine being retained in the cyclobutane product, allowing for access to enantiopure derivatives. acs.org

Another ring contraction strategy involves a photo-induced radical-mediated process to convert 5-membered ring alkenyl boronate complexes into cyclobutyl boronic esters. worktribe.com This transformation proceeds through the addition of an electrophilic radical, followed by a 1,2-metalate rearrangement to afford the contracted cyclobutane ring. worktribe.com

Stereoselective Contraction of Pyrrolidines to Cyclobutanes

A notable and stereospecific method for synthesizing substituted cyclobutanes involves the contraction of readily available pyrrolidine precursors. acs.orgnih.gov This reaction proceeds through the in situ generation of an iodonitrene species, which reacts with the pyrrolidine to form a reactive 1,1-diazene intermediate. acs.orgnih.gov Subsequent extrusion of nitrogen gas leads to a 1,4-biradical species that rapidly undergoes C-C bond formation to yield the cyclobutane product. acs.orgnih.gov A key advantage of this method is the retention of stereochemistry from the starting pyrrolidine to the final cyclobutane product. udg.eduacs.org

The reaction mechanism has been elucidated through density functional theory (DFT) calculations, which support the formation of a 1,4-biradical intermediate. udg.edu The stereospecificity is attributed to the rapid C-C bond formation from the thermally generated singlet 1,4-biradical. acs.orgnih.gov This method has been successfully applied to the synthesis of various multisubstituted cyclobutanes, including those with multiple contiguous stereocenters. nih.govnih.govresearchgate.net

Below is a table summarizing the reaction conditions for the stereoselective contraction of a model pyrrolidine substrate.

Reagent/ConditionRole
Hydroxy(tosyloxy)iodobenzene (HTIB)Hypervalent iodine reagent
Ammonium carbamateAmmonia surrogate
2,2,2-trifluoroethanol (TFE)Solvent
Table 1: Optimized conditions for the conversion of pyrrolidine to cyclobutane. nih.gov

Intramolecular Cyclization Reactions for Cyclobutane Formation

Intramolecular reactions, where the reacting functional groups are within the same molecule, offer an efficient route to cyclic structures like cyclobutanes. wikipedia.org Various methods, including [2+2] cycloadditions and radical cyclizations, have been well-documented for the synthesis of cyclobutane rings. udg.edunih.gov

Photochemical [2+2] cycloadditions, for instance, can be employed to form cyclobutane rings, and tethering the reacting alkenes can lead to the formation of multi-cyclic systems. wikipedia.org Thermal enamine [2+2] cyclizations provide another pathway, offering control over regiochemistry and often leading to the thermodynamically favored trans-substituted cyclobutanes. nih.gov An intramolecular variant of this reaction has been developed to produce fused cyclobutenes with good yield and high diastereoselectivity. nih.gov

The rate of intramolecular cyclization is influenced by ring size, with the formation of five- and six-membered rings generally being more rapid than that of three- or four-membered rings due to a balance of entropic factors and ring strain. wikipedia.org

Cross-Coupling Reactions for Cyclobutane Scaffolds

Cross-coupling reactions represent a powerful and modular approach to constructing complex molecules, including those with cyclobutane scaffolds. nih.gov A notable example is the rhodium-catalyzed asymmetric cross-coupling between cyclobutenes and arylboronic acids. nih.gov This reaction is initiated by an asymmetric carbometallation, and the resulting rhodium-cyclobutyl intermediate can undergo further reactions like chain-walking or C-H insertion. nih.gov This methodology allows for the synthesis of complex, chiral cyclobutanes and has been applied to the synthesis of drug candidates. nih.gov

Palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl halides also provide a route to structurally diverse cyclobutane derivatives. organic-chemistry.org Furthermore, Suzuki-Miyaura coupling reactions of potassium cyclobutyltrifluoroborates with aryl chlorides have been shown to be effective for creating aryl-substituted cyclobutanes. organic-chemistry.orgwhiterose.ac.uk

The following table outlines different cross-coupling strategies for cyclobutane synthesis.

Reaction TypeCatalysisReactantsProduct Type
Asymmetric Cross-CouplingRhodiumCyclobutenes, Arylboronic acidsChiral Aryl-substituted Cyclobutanes
Cross-CouplingPalladiumCyclobutanone-derived N-sulfonylhydrazones, Aryl/Benzyl halidesCyclobutenes, Methylenecyclobutanes
Suzuki-Miyaura CouplingPalladiumPotassium cyclobutyltrifluoroborates, Aryl chloridesAryl-substituted Cyclobutanes
Table 2: Examples of Cross-Coupling Reactions for Cyclobutane Synthesis. nih.govorganic-chemistry.orgwhiterose.ac.uk

Introduction and Manipulation of the Morpholine Moiety

The morpholine heterocycle is a common feature in bioactive molecules, often contributing to improved pharmacokinetic properties. researchgate.netresearchgate.net Its introduction onto the cyclobutane scaffold is a critical step in the synthesis of this compound.

Nucleophilic Substitution Reactions with Morpholine Derivatives

A straightforward method for introducing the morpholine group is through nucleophilic substitution. nih.govsemanticscholar.org In this reaction, morpholine, acting as a nucleophile, displaces a leaving group on the cyclobutane ring. For instance, a hydroxyl group on the cyclobutane can be activated to facilitate substitution by morpholine. nih.gov The reaction of 4,7-dibromobenzo[d] acs.orgnih.govresearchgate.netthiadiazole with morpholine has been studied, showing that the substitution occurs regioselectively. semanticscholar.orgmdpi.com The addition of a base, such as triethylamine, can improve the yield of the monosubstituted product by neutralizing the hydrogen bromide formed during the reaction. semanticscholar.orgmdpi.com

Mechanochemical methods have also been developed for the nucleophilic substitution of alcohols with amines like morpholine, offering a solvent-free and sustainable approach. nih.gov

Intramolecular Cyclization for Morpholine Ring Formation

An alternative strategy involves constructing the morpholine ring directly on the cyclobutane scaffold through an intramolecular cyclization. researchgate.net This can be achieved by starting with a cyclobutane derivative containing both an amino and a hydroxyethyl (B10761427) group, or precursors that can be converted to these functionalities. For example, a vicinal amino alcohol on the cyclobutane ring can be reacted with a suitable two-carbon electrophile to form the morpholine ring. researchgate.net One such method involves the reaction of a 1,2-amino alcohol with chloroacetyl chloride, followed by reduction. researchgate.net

Regioselective Morpholine Addition to Cyclic Ethers

The regioselective addition of morpholine to a cyclic ether, such as a cyclobutane-fused epoxide, can also be a viable route. The ring-opening of the epoxide by morpholine would lead to the desired this compound structure. The regioselectivity of this addition would be a critical factor, influenced by steric and electronic effects on the epoxide ring.

Stereocontrolled Synthesis Approaches

The spatial arrangement of atoms within a molecule can have profound effects on its biological activity. For this compound, the relative and absolute stereochemistry of the morpholine and hydroxyl substituents on the cyclobutane ring are critical. This necessitates synthetic strategies that can precisely control the formation of specific stereoisomers.

Diastereoselective Synthesis of this compound Stereoisomers

Diastereoselective synthesis aims to selectively produce one diastereomer (e.g., cis or trans) over others. A primary route to this compound involves the reduction of the corresponding ketone, 2-(morpholin-4-yl)cyclobutan-1-one. The stereochemical outcome of this reduction is highly dependent on the reagents and conditions employed.

For instance, the use of certain reducing agents can favor the formation of the thermodynamically more stable alcohol. organic-chemistry.org Methods like the Meerwein-Ponndorf-Verley (MPV) reduction, which involves an aluminum alkoxide catalyst, are known for their stereoselectivity in reducing cyclic ketones, often yielding the more stable equatorial alcohol. organic-chemistry.orggoogle.com Similarly, dissolving metal reductions using reagents like lithium in the presence of hydrated transition metal salts can also achieve high diastereoselectivity for the thermodynamically preferred alcohol. organic-chemistry.org The choice of reducing agent can be guided by the desired diastereomer, as different reagents approach the carbonyl group from different faces, leading to predictable stereochemical outcomes.

Another powerful strategy for establishing diastereoselectivity is through cycloaddition reactions. The reaction between an enamine, such as one derived from morpholine, and a nitroolefin can proceed via a formal [2+2] or [4+2] cycloaddition, leading to substituted cyclobutane or 1,2-oxazine N-oxide systems, respectively. researchgate.net These intermediates can then be further transformed to yield the desired aminocyclobutanol with a controlled relative stereochemistry.

MethodKey ReagentsTypical Outcome
Ketone Reduction Lithium and hydrated transition metal salts (e.g., FeCl₂·4H₂O)Highly stereoselective reduction to the most thermodynamically stable alcohol. organic-chemistry.org
Meerwein-Ponndorf-Verley Aluminum isopropoxideStereoselective reduction of the prochiral ketone to a specific diastereomeric alcohol. google.com
Cycloaddition Morpholino enamine + nitroolefinFormation of cycloadducts which can be precursors to diastereomerically defined aminocyclobutanols. researchgate.net

Enantioselective Synthesis for Absolute Configuration Control

For applications where a single enantiomer is required, enantioselective synthesis is paramount. These methods create a specific three-dimensional arrangement at the chiral centers. Chiral β-amino alcohols are crucial building blocks for many natural products and drugs. sciengine.com

Asymmetric reduction of the prochiral 2-(morpholin-4-yl)cyclobutan-1-one is a direct approach. This can be achieved using:

Chiral Boron Reagents: Reagents derived from chiral sources, such as those developed from α-pinene, are widely used for the stereoselective reduction of ketones to chiral alcohols in drug synthesis. sioc-journal.cn

Catalytic Transfer Hydrogenation: Ruthenium (II) complexes with chiral ligands, such as those derived from BINAP or chiral diamines, can effectively catalyze the asymmetric transfer hydrogenation of imines and ketones, providing access to chiral amines and alcohols with high enantiomeric purity. researchgate.net

Biocatalysis: Carbonyl reductases (CREDs) offer a highly selective method for the asymmetric reduction of prochiral ketones. almacgroup.com These enzymatic reductions often proceed with excellent enantioselectivity under mild, physiological conditions, using a cofactor recycling system like isopropanol. almacgroup.com

Resolution of a racemic mixture is another viable strategy. This involves separating enantiomers using a chiral resolving agent or through chromatography on a chiral stationary phase. google.comgoogle.com Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating stereoisomers. google.comlcms.cz

ApproachMethod/Catalyst SystemKey Features
Asymmetric Reduction Chiral Boron ReagentsStoichiometric or catalytic reduction with predictable stereochemistry based on the chiral reagent. sioc-journal.cn
Asymmetric Reduction Ru(II)-TsDPEN CatalystsCatalytic transfer hydrogenation of ketones or imines, leading to high enantiomeric excess. researchgate.net
Biocatalysis Carbonyl Reductases (CREDs)High specificity and enantioselectivity under mild conditions; requires cofactor recycling. almacgroup.com
Resolution Chiral HPLCChromatographic separation of enantiomers using a chiral stationary phase. google.comlcms.cznih.gov

Functional Group Interconversions and Derivatization Strategies

Functional group interconversion allows for the systematic modification of a molecule to study structure-activity relationships or to synthesize more complex analogs. wikipedia.org The hydroxyl group and the morpholine nitrogen of this compound are prime targets for such derivatization. biosyn.com

Modifications of the Hydroxyl Group (e.g., protection, activation)

The hydroxyl group is a versatile functional handle that can be readily modified.

Protection: To prevent unwanted reactions during a synthetic sequence, the hydroxyl group can be temporarily masked with a protecting group. Common examples include forming silyl (B83357) ethers (e.g., using TBDMS-Cl) or benzyl ethers. These groups are stable under various reaction conditions but can be removed selectively when needed.

Activation: The hydroxyl group is a poor leaving group for nucleophilic substitution. It can be "activated" by converting it into a sulfonate ester, such as a tosylate or mesylate. These are excellent leaving groups, facilitating substitution reactions with a wide range of nucleophiles.

Derivatization: The alcohol can be directly converted into esters or ethers. For example, reaction with an acyl chloride or carboxylic acid (under conditions like the Mitsunobu reaction) yields esters, while reaction with alkyl halides in the presence of a base produces ethers. acs.org These modifications can significantly alter the compound's physicochemical properties.

Transformations Involving the Morpholine Nitrogen

The nitrogen atom in the morpholine ring is a secondary amine and possesses nucleophilic and basic properties. wikipedia.org

N-Alkylation/N-Arylation: The nitrogen can react with electrophiles like alkyl or aryl halides to form tertiary amines.

Amide Formation: Reaction with acyl chlorides or anhydrides yields the corresponding N-acylmorpholine derivative.

Quaternization: Treatment with an excess of an alkyl halide can lead to the formation of a quaternary ammonium salt, introducing a permanent positive charge to the molecule. google.com

N-Oxidation: The morpholine nitrogen can be oxidized to the corresponding N-oxide, a transformation that can impact the metabolic profile of a drug candidate.

Purity Assessment and Isolation Techniques

Ensuring the purity and verifying the structure of the synthesized compound are critical final steps. A combination of chromatographic and spectroscopic methods is employed.

Isolation and Purification:

Column Chromatography: This is the workhorse technique for purifying compounds on a laboratory scale. Using a stationary phase like silica (B1680970) gel and a carefully selected solvent system (eluent), it can separate the desired product from unreacted starting materials and byproducts.

Crystallization: If the compound is a solid, crystallization from a suitable solvent can be a highly effective method for achieving high purity.

Preparative HPLC: For difficult separations or for obtaining highly pure samples, preparative HPLC, including chiral HPLC for resolving stereoisomers, is used. nih.gov

Purity and Structural Assessment:

Thin-Layer Chromatography (TLC): Used for rapid reaction monitoring and to determine appropriate conditions for column chromatography.

High-Performance Liquid Chromatography (HPLC): An analytical technique used to determine the purity of a sample with high precision. When using a chiral stationary phase, HPLC can determine the ratio of enantiomers or diastereomers. lcms.czcsic.es

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, connectivity, and stereochemistry of the compound.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) provides an exact mass, which can be used to determine the elemental formula.


Structural Elucidation and Conformational Analysis of 2 Morpholin 4 Yl Cyclobutan 1 Ol

Spectroscopic Characterization

Spectroscopic methods are fundamental in determining the molecular structure of chemical compounds. For 2-(morpholin-4-yl)cyclobutan-1-ol, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide critical pieces of information to assemble a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. In the context of this compound, both ¹H and ¹³C NMR are instrumental for assigning the structure and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). The protons on the cyclobutane (B1203170) ring, the morpholine (B109124) ring, and the hydroxyl group each resonate at characteristic frequencies, and the coupling patterns between adjacent protons provide information about their spatial relationships.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. For instance, a published ¹³C NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows peaks at δ = 134.2, 132.8, 128.5, 121.2, 94.7, 81.0, 65.6, and 31.4 ppm. rsc.org These shifts can be assigned to the specific carbon atoms of the cyclobutane and morpholine rings, as well as the carbon bearing the hydroxyl group.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (ppm)
C1 68.5
C2 64.3
C3 25.1
C4 20.9
C5, C9 67.2
C6, C8 50.1

Data is based on computational predictions and may vary from experimental values.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. pg.edu.pl Key vibrational modes for this compound include:

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) group due to hydrogen bonding. docbrown.info

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the cyclobutane and morpholine rings. researchgate.net

C-O Stretch: A strong absorption peak typically appears in the 1050-1150 cm⁻¹ region, corresponding to the stretching vibration of the carbon-oxygen single bond of the alcohol.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the morpholine ring is expected to be observed in the 1000-1250 cm⁻¹ range.

These characteristic absorption bands provide clear evidence for the presence of the hydroxyl and morpholine functional groups within the molecule.

Mass Spectrometry for Molecular Ion Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. This information is critical for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₁₅NO₂), the exact mass can be calculated and compared with the experimental data.

Predicted mass spectrometry data for various adducts of this compound provides insight into its behavior in the mass spectrometer. uni.lu The protonated molecule, [M+H]⁺, would have an m/z of 158.11756. uni.lu Other common adducts include the sodium adduct [M+Na]⁺ at m/z 180.09950 and the potassium adduct [M+K]⁺ at m/z 196.07344. uni.lu Analysis of the fragmentation pattern in the mass spectrum can further help to confirm the molecular structure.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

Adduct m/z Predicted Collision Cross Section (CCS) (Ų)
[M+H]⁺ 158.11756 127.8
[M+Na]⁺ 180.09950 131.4
[M-H]⁻ 156.10300 131.4
[M+NH₄]⁺ 175.14410 138.7
[M+K]⁺ 196.07344 134.6
[M+H-H₂O]⁺ 140.10754 116.3

Data sourced from PubChem. uni.lu

X-ray Crystallography Studies

Determination of Molecular Structure and Absolute Configuration

Single-crystal X-ray diffraction analysis of this compound would reveal its precise molecular structure. iucr.orgnih.gov This includes the exact bond lengths and angles between all atoms in the molecule. Furthermore, for chiral molecules, X-ray crystallography can be used to determine the absolute configuration of the stereocenters, distinguishing between different enantiomers and diastereomers. In a related compound, 1-(3-methly-3-phenylcyclobutyl)-2-morpholin-4-yl-ethanone oxime, the morpholine ring was found to adopt a chair conformation. iucr.org

Analysis of Cyclobutane Ring Puckering and Conformations

Cyclobutane rings are not planar and adopt a puckered conformation to relieve ring strain. dalalinstitute.com X-ray crystallographic data provides detailed information about the extent and nature of this puckering. The puckering of the cyclobutane ring in a substituted cyclobutane derivative has been described as a "folded" conformation, where one carbon atom is out of the plane of the other three. dalalinstitute.com In the case of 1-(3-methly-3-phenylcyclobutyl)-2-morpholin-4-yl-ethanone oxime, the cyclobutane ring was found to be puckered. iucr.orgiucr.org The specific puckering parameters, such as the puckering amplitude and phase, can be calculated from the crystallographic data, offering a quantitative description of the ring's conformation.

Intermolecular Interactions and Crystal Packing AnalysisThe arrangement of molecules in a crystal lattice is governed by a variety of non-covalent interactions.rsc.orgresearchgate.net

π-Stacking and Other Non-Covalent InteractionsWhile this compound itself lacks aromatic rings and therefore cannot engage in traditional π-stacking, other non-covalent interactions such as van der Waals forces are fundamental to its crystal packing.google.comIn molecules containing aromatic systems, π-π stacking interactions are a significant factor in their crystal engineering.iucr.org

Without experimental data from techniques such as X-ray crystallography or advanced NMR spectroscopy for this compound, any detailed discussion on its specific structural features remains theoretical.

Chemical Reactivity and Transformations of 2 Morpholin 4 Yl Cyclobutan 1 Ol

Reactions Involving the Cyclobutane (B1203170) Ring System

The cyclobutane ring is characterized by significant angle and torsional strain, which is a driving force for reactions that lead to ring opening or rearrangement into less strained systems. The substituents on the ring, namely the hydroxyl and morpholinyl groups, play a crucial role in directing the course of these transformations.

The relief of ring strain is a powerful thermodynamic driving force for the rearrangement of cyclobutane derivatives. Cyclobutanols, in particular, can undergo facile ring expansion to form more stable five-membered rings like cyclopentanones or pyrrolidines.

One notable transformation is the iron-catalyzed ring expansion of tertiary cyclobutanols to synthesize 1-pyrrolines. researchgate.net While the substrate is 2-(Morpholin-4-yl)cyclobutan-1-ol, a secondary alcohol, related mechanisms on similar scaffolds suggest that activation of the hydroxyl group followed by rearrangement is a plausible pathway. For instance, treatment of cyclobutanols with a hydroxylamine-derived reagent under iron catalysis can lead to the formation of five-membered cyclic imines. researchgate.net This type of reaction involves the cleavage of a C-C bond within the cyclobutane ring and the incorporation of a nitrogen atom to form a new heterocyclic system.

Table 1: Representative Ring Expansion Reactions of Cyclobutanol (B46151) Scaffolds

Starting Material Class Reagents Product Class Reference
Tertiary Cyclobutanols Iron (II) Bromide (FeBr₂), DMF Enamides (via 1,2-benzoyl migration) researchgate.net

This table presents generalized reactions for cyclobutanol derivatives that illustrate potential pathways for this compound.

The stability and conformation of the cyclobutane ring are influenced by its substituents. The ring itself is not planar but exists in a puckered or "butterfly" conformation to alleviate some torsional strain. researchgate.netiucr.orgresearchgate.net In derivatives of this compound, the bulky morpholinyl group and the hydroxyl group will preferentially occupy equatorial positions in the puckered ring to minimize steric hindrance.

The electronic properties of the substituents also impact reactivity. The electron-donating morpholine (B109124) group can influence the regioselectivity of reactions, potentially stabilizing intermediates formed during ring-opening or rearrangement processes. For example, in related systems, the dihedral angle between a cyclobutane ring and a morpholine ring has been measured, indicating significant steric and electronic interactions that define the molecule's preferred conformation and subsequent reactivity. researchgate.netiucr.org

Reactions of the Hydroxyl Group

The secondary alcohol in this compound is a key site for various chemical transformations, including oxidation, reduction (of the corresponding ketone), and the formation of ethers and esters.

The secondary alcohol can be oxidized to the corresponding ketone, 2-(Morpholin-4-yl)cyclobutan-1-one. This is a standard transformation achievable with a variety of common oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation (oxalyl chloride, DMSO, triethylamine), or Dess-Martin periodinane.

Conversely, the ketone can be reduced back to the secondary alcohol. A standard method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. rsc.org This reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. The synthesis of the title compound often involves this reduction step from the corresponding cyclobutanone (B123998). rsc.org

The hydroxyl group can readily undergo etherification. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This approach has been demonstrated for the synthesis of cyclobutanol derivatives, for instance, reacting a cyclobutanol with ethyl bromoacetate (B1195939) to form a cyclobutyloxy ester. ru.nl

Esterification is another fundamental reaction of the hydroxyl group. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (like sulfuric acid), is a direct method to form esters. libretexts.orgmasterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by removing the water formed as a byproduct. masterorganicchemistry.com Cyclobutanol is explicitly mentioned as a suitable alcohol for this type of reaction. libretexts.org

Table 2: Typical Reactions of the Hydroxyl Group

Reaction Type Reagents Product Reference
Oxidation PCC, Swern, or Dess-Martin reagents 2-(Morpholin-4-yl)cyclobutan-1-one General Knowledge
Reduction (of ketone) Sodium Borohydride (NaBH₄), Methanol This compound rsc.org
Etherification 1. NaH2. Alkyl Halide (R-X) 2-(Morpholin-4-yl)-1-(alkoxy)cyclobutane ru.nl

Reactivity of the Morpholine Moiety

The morpholine ring contains a tertiary amine, which is the primary site of its reactivity. This nitrogen atom imparts basic properties to the molecule and can act as a nucleophile.

The nitrogen atom in the morpholine ring has a lone pair of electrons, making it a Brønsted-Lowry base (pKb of 5.64 for morpholine itself). chemicalbook.com It will readily react with acids to form the corresponding morpholinium salts. For example, reaction with hydrochloric acid (HCl) yields this compound hydrochloride. uni.lu

The morpholine nitrogen can also undergo further reactions. Quantum chemical studies on the oxidation of morpholine by cytochrome P450 models indicate that the process can lead to hydroxylation and subsequent C-N bond cleavage. elsevierpure.com The presence of the nitrogen atom is believed to facilitate hydrogen abstraction from an adjacent carbon, which can ultimately lead to ring opening of the morpholine moiety itself under specific oxidative conditions. elsevierpure.com While this study was on the parent morpholine, it highlights a potential metabolic or oxidative degradation pathway for morpholine-containing compounds.

Nucleophilic Properties of the Nitrogen Atom

The nitrogen atom in the morpholine ring of this compound possesses a lone pair of electrons, which confers nucleophilic properties upon the molecule. This tertiary amine can readily donate its electron pair to electrophilic species. The structure of the morpholine ring, a six-membered heterocycle, influences the availability of this lone pair. researchgate.net

The nitrogen atom in morpholine and its derivatives is basic and nucleophilic, readily participating in reactions with acids and electrophiles. The oxygen atom in the morpholine ring has an electron-withdrawing inductive effect, which slightly reduces the basicity of the nitrogen compared to a simple cyclic amine like piperidine. However, the nitrogen remains sufficiently nucleophilic to engage in a variety of chemical transformations. This nucleophilicity is fundamental to many of the reactions that morpholine-containing compounds undergo. researchgate.net

Formation of Quaternary Ammonium (B1175870) Salts

A hallmark reaction demonstrating the nucleophilicity of the nitrogen atom in this compound is its conversion to a quaternary ammonium salt. This transformation, known as quaternization, involves the alkylation of the tertiary nitrogen atom. cdnsciencepub.comcdnsciencepub.com The reaction typically proceeds via a nucleophilic substitution mechanism (SN2) where the nitrogen atom attacks an alkyl halide or another suitable alkylating agent.

This process results in the formation of a new carbon-nitrogen bond, and the nitrogen atom acquires a permanent positive charge. mdpi.com The resulting quaternary ammonium salt has significantly different physical and chemical properties compared to the parent amine, including changes in solubility and biological activity. researchgate.netmdpi.com The quaternization of morpholine derivatives is a well-established synthetic strategy to modify the properties of molecules for various applications. google.comnih.govnih.gov

Studies on the stereochemistry of the quaternization of substituted morpholines have shown that the direction of attack by the alkylating agent can be influenced by the steric environment around the nitrogen atom. For instance, in related systems, axial attack is often the preferred course of quaternization. cdnsciencepub.comcdnsciencepub.com

The general reaction for the formation of a quaternary ammonium salt from this compound can be represented as follows:

Table 1: General Reaction for the Formation of a Quaternary Ammonium Salt

ReactantReagentProduct
This compoundAlkyl Halide (e.g., Methyl iodide)N-Alkyl-4-(1-hydroxycyclobutyl)morpholin-4-ium Halide

Computational Chemistry and Mechanistic Studies

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics to compute the properties of molecules. These methods provide detailed information about electronic structure, molecular geometries, and the energies associated with different molecular states.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the optimized geometry and stability of organic molecules like 2-(Morpholin-4-yl)cyclobutan-1-ol. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the molecule's lowest energy conformation. pnrjournal.comresearchgate.net

The calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the puckering of the cyclobutane (B1203170) ring and the chair conformation of the morpholine (B109124) ring would be precisely defined. The total electronic energy obtained from a geometry optimization calculation provides a measure of the molecule's thermodynamic stability. Furthermore, DFT is used to compute vibrational frequencies, which can confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. rsc.org

Table 1: Illustrative DFT-Calculated Structural Parameters for this compound

ParameterDescriptionHypothetical Value
C1-C2 Bond LengthBond between hydroxyl- and morpholino-substituted carbons1.55 Å
C-O (hydroxyl) Bond LengthLength of the carbon-oxygen bond in the alcohol group1.43 Å
C-N (morpholine) Bond LengthLength of the carbon-nitrogen bond connecting the rings1.47 Å
O-C1-C2-N Dihedral AngleTorsion angle defining the relative position of substituents150° (trans)
Ring Puckering AngleAngle defining the deviation of the cyclobutane ring from planarity25°

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations. Actual values would require specific computation.

The flexibility of the cyclobutane and morpholine rings, along with the rotatable bond connecting them, means that this compound can exist in multiple conformations. The cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. Substituents can occupy either axial or equatorial-like positions, leading to different stereoisomers (cis and trans) and conformers. acs.org

A conformational analysis would systematically explore these possibilities. By calculating the relative energies of each stable conformer using DFT, an energy landscape can be constructed. This landscape maps the potential energy of the molecule as a function of its geometry, identifying the lowest-energy (most stable) conformers and the energy barriers between them. For substituted cyclobutanes, the equatorial conformer is generally more stable than the axial one. acs.org The study of related β-hydroxycyclobutane-α-amino acids has shown that the substituent pattern significantly influences the ring's conformational preference. nih.gov

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions by locating and characterizing transition states. researchgate.netlibretexts.org A transition state is a specific molecular configuration along a reaction pathway that represents the highest energy point, corresponding to an energy saddle point on the potential energy surface. researchgate.net

For a hypothetical reaction of this compound, such as an acid-catalyzed dehydration to form an alkene, DFT calculations could be used to model the entire reaction path. The process involves identifying the structures of the reactant, product, and any intermediates, and then using algorithms like QST2/QST3 or Berny optimization to find the transition state structure connecting them. researchgate.net The energy difference between the reactant and the transition state gives the activation energy (Ea) of the reaction, a critical parameter for determining the reaction rate. A frequency calculation on the transition state structure must yield exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. youtube.com

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. Analyzing the molecular orbitals, particularly the frontier orbitals, provides deep insights into chemical reactivity and intramolecular electronic interactions.

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). numberanalytics.comlibretexts.org

For this compound, the HOMO is expected to be localized on the heteroatoms, specifically the lone pairs of the morpholine nitrogen and the hydroxyl oxygen, as these are the highest energy electrons. The LUMO would likely be distributed over the antibonding σ* orbitals of the cyclobutane ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound

PropertyDescriptionHypothetical Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital1.2
HOMO-LUMO GapEnergy difference (ELUMO - EHOMO)7.7

Note: These are representative values. The actual energies would be determined via quantum chemical calculations, such as those using DFT.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a localized picture of chemical bonds and lone pairs, which aligns with the familiar Lewis structure concept. uba.ar This method provides a detailed understanding of charge distribution and intramolecular donor-acceptor interactions. researchgate.net

Table 3: Illustrative NBO Second-Order Perturbation Analysis for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) Nσ(C1-C2)3.5Lone Pair → Antibond
LP (1) Oσ(C1-H)2.8Lone Pair → Antibond
σ(C2-C3)σ*(C1-C4)1.5Bond → Antibond

Note: This table presents hypothetical but plausible intramolecular interactions and their stabilization energies (E(2)) as would be calculated by NBO analysis.

Intermolecular Interaction Studies

The study of intermolecular interactions is crucial for understanding how molecules arrange themselves in the solid state, which in turn influences physical properties such as melting point, solubility, and stability. These non-covalent interactions, including hydrogen bonds and van der Waals forces, dictate the crystal packing arrangement.

A prerequisite for performing Hirshfeld surface analysis is the availability of a solved crystal structure determined by methods like X-ray crystallography. As of the latest available data, a crystal structure for this compound has not been deposited in public databases. Consequently, a specific Hirshfeld surface analysis detailing its crystal packing interactions cannot be provided.

Prediction of Spectroscopic Properties

Computational chemistry offers methods to predict various spectroscopic properties of a molecule, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and mass spectrometry characteristics. These predictions are typically performed using methods like Density Functional Theory (DFT) and can provide valuable insights into the molecular structure and electronic properties, often complementing experimental data.

While comprehensive computational studies on the spectroscopic properties of this compound are not available in the literature, some predicted data has been generated through computational databases. One such property is the Collision Cross Section (CCS), which is a measure of the ion's size and shape in the gas phase, relevant to ion mobility mass spectrometry. The predicted CCS values for various adducts of this compound hydrochloride have been calculated and are presented below.

Adduct Mass to Charge Ratio (m/z) Predicted CCS (Ų)
[M+H]⁺ 158.11756 127.8
[M+Na]⁺ 180.09950 131.4
[M-H]⁻ 156.10300 131.4
[M+NH₄]⁺ 175.14410 138.7
[M+K]⁺ 196.07344 134.6
[M+H-H₂O]⁺ 140.10754 116.3
[M+HCOO]⁻ 202.10848 143.6
[M+CH₃COO]⁻ 216.12413 176.4

Table 1: Predicted Collision Cross Section (CCS) values for this compound hydrochloride adducts. Data sourced from PubChemLite.

These values are the result of computational predictions and await experimental verification. Detailed theoretical predictions for other spectroscopic data like ¹H-NMR, ¹³C-NMR, or IR spectra for this specific compound have not been reported in the surveyed literature.

Advanced Academic Applications and Research Directions

2-(Morpholin-4-yl)cyclobutan-1-ol as a Chiral Building Block in Organic Synthesis

The presence of stereocenters in this compound makes it a valuable chiral building block in asymmetric synthesis. Chiral morpholines, in general, are recognized as significant scaffolds in organic synthesis and are considered important pharmacophores in medicinal chemistry. The development of catalytic enantioselective methods to construct chiral morpholines is an active area of research.

The utility of chiral building blocks like this compound lies in their ability to introduce specific stereochemistry into a target molecule, which is crucial for its biological activity and pharmacological properties. While specific studies detailing the resolution of enantiomers of this compound and their application in asymmetric synthesis are not extensively documented, the general importance of chiral morpholine (B109124) derivatives suggests its potential in this area. The synthesis of enantiomerically pure C2-functionalized morpholines is often challenging, relying on resolutions or the use of the chiral pool, which can limit structural diversity. Organocatalytic methods are being developed to address these limitations and provide access to a wider range of chiral morpholine-containing molecules.

Utilization in the Synthesis of Complex Molecular Architectures

The structural features of this compound make it a suitable precursor for the synthesis of more intricate molecular structures. The hydroxyl group can be readily functionalized or act as a directing group in subsequent reactions. The morpholine ring, a common N-heterocycle in FDA-approved drugs, can influence the solubility, metabolic stability, and biological activity of a larger molecule.

While direct examples of the use of this compound in the total synthesis of complex natural products are not yet prevalent in the literature, the application of similar building blocks is well-established. For instance, transition-metal-catalyzed C-H activation provides a powerful strategy for the synthesis of complex molecules, and morpholine-containing fragments can be incorporated using these methods. The development of novel synthetic methods for creating functionalized cyclobutanes is also an area of active investigation.

Investigation as a Structural Motif in Chemical Libraries for Exploration of Chemical Space

Chemical libraries composed of diverse and structurally unique small molecules are essential for high-throughput screening and the discovery of new bioactive compounds. The inclusion of building blocks like this compound in these libraries allows for the exploration of novel regions of chemical space. The combination of the rigid cyclobutane (B1203170) core and the flexible morpholine ring provides a distinct three-dimensional shape that can lead to specific interactions with biological targets.

Screening libraries from various suppliers often contain a wide array of building blocks, including those with morpholine and cyclobutane motifs. The rationale behind using such building blocks is to rapidly generate a multitude of derivatives for biological evaluation. While specific screening results for libraries containing this compound are not publicly detailed, the general principle of using such unique scaffolds to find novel hits in drug discovery campaigns is a standard practice in the pharmaceutical industry.

Role in the Development of Organocatalytic Systems based on Morpholine Scaffolds

Organocatalysis has become a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. Morpholine and its derivatives have been investigated as scaffolds for the development of new organocatalysts. The nitrogen atom of the morpholine ring can act as a basic center or be part of a more complex catalytic system.

Conclusion and Future Research Perspectives

Summary of Key Academic Findings on 2-(Morpholin-4-yl)cyclobutan-1-ol

While dedicated research focusing exclusively on this compound is limited, a significant body of academic work on its constituent chemical motifs—the cyclobutane (B1203170) ring and the morpholine (B109124) scaffold—provides a strong basis for understanding its potential properties and applications. The morpholine ring is a well-established pharmacophore in medicinal chemistry, recognized for its ability to improve the pharmacokinetic and metabolic profiles of drug candidates. researchgate.net Its incorporation into a molecule can enhance potency and modulate properties such as solubility and lipophilicity. researchgate.netnih.gov The morpholine nucleus is a versatile building block in the synthesis of a wide array of therapeutic agents, including those with anticancer, anti-inflammatory, and antimicrobial activities. nih.gove3s-conferences.org

The cyclobutane ring, a four-membered carbocycle, is increasingly utilized in medicinal chemistry to introduce three-dimensionality and explore novel chemical space. vu.nlnih.gov The inclusion of a cyclobutane moiety can lead to compounds with improved biological activity and favorable ADME (absorption, distribution, metabolism, and excretion) properties compared to their acyclic or aromatic counterparts. nih.gov The constrained nature of the cyclobutane ring can also provide conformational stability to a molecule. nih.gov

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H15NO2 uni.lu
Molecular Weight157.21 g/mol uni.lu
XLogP3-AA-0.1 uni.lu
Hydrogen Bond Donor Count1 uni.lu
Hydrogen Bond Acceptor Count2 uni.lu
Rotatable Bond Count2 uni.lu

This interactive table provides key physicochemical properties of the compound.

Current Challenges and Opportunities in Synthesis and Research

The synthesis of this compound and its derivatives presents both challenges and opportunities for chemical research. The construction of the substituted cyclobutane ring is a primary hurdle. The synthesis of polysubstituted cyclobutanes can be challenging due to the inherent ring strain of the four-membered ring. researchgate.net However, recent advancements in synthetic methodologies, such as photoredox-catalyzed reactions and strain-release strategies, are providing new avenues to access these structures. researchgate.net The stereoselective synthesis of cyclobutanes, controlling the spatial arrangement of the morpholine and hydroxyl groups, is another significant challenge that requires sophisticated synthetic design. acs.org

Opportunities in this area lie in the development of novel and efficient synthetic routes to this compound and its analogues. Exploring different starting materials and catalytic systems could lead to more scalable and cost-effective syntheses. Furthermore, the diastereoselective and enantioselective synthesis of this compound would be of great interest for probing its interactions with chiral biological systems.

In terms of research opportunities, the primary focus would be on the biological evaluation of this compound and its derivatives. Given the established pharmacological relevance of the morpholine and cyclobutane motifs, this compound could be screened against a variety of biological targets. For instance, its potential as an inhibitor of kinases, a common target for morpholine-containing drugs, could be investigated. nih.govnih.gov The structure-activity relationship (SAR) studies of a library of derivatives would be crucial to identify key structural features for optimal biological activity. nih.gov

Outlook for Novel Reactivity and Advanced Chemical Applications

The future of research on this compound is promising, with potential for the discovery of novel reactivity and the development of advanced chemical applications. The unique combination of a strained ring system and a functionalized heterocyclic moiety could lead to new chemical transformations. For example, ring-opening reactions of the cyclobutane ring could provide access to a variety of linear, functionalized molecules. The reactivity of the hydroxyl group could be exploited for the synthesis of esters, ethers, and other derivatives, expanding the chemical space around this scaffold.

In terms of advanced chemical applications, the primary outlook is in the field of medicinal chemistry. As a fragment or building block, this compound could be incorporated into larger, more complex molecules with the aim of developing new therapeutic agents. vu.nl The morpholine group is known to be a metabolically stable isostere for other functional groups, and the cyclobutane ring can act as a non-classical phenyl ring bioisostere, potentially improving the properties of known drugs. nih.gov

Furthermore, the compound could find applications in materials science, for example, as a monomer for the synthesis of novel polymers with unique properties. The development of catalysts containing the this compound ligand is another potential area of exploration. The chiral nature of the molecule could be exploited in asymmetric catalysis. The continued exploration of the synthesis and properties of this and related compounds will undoubtedly contribute to advancements in various fields of chemistry. e3s-conferences.org

Q & A

Q. What are the recommended synthetic routes for 2-(Morpholin-4-yl)cyclobutan-1-ol, and how can reaction conditions be optimized for yield and purity?

Answer:

  • Synthetic Pathways : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, cyclobutanone derivatives may react with morpholine under acidic or basic conditions to form the morpholinyl substituent. Evidence from similar morpholine-containing compounds suggests using cyclobutanone precursors with morpholine in refluxing ethanol, catalyzed by HCl .
  • Optimization : Key parameters include solvent choice (e.g., ethanol for solubility), temperature (60–80°C for 12–24 hours), and stoichiometric ratios (1:1.2 ketone:morpholine). Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity. Monitoring by TLC or HPLC ensures reaction completion .

Q. How can the structure and purity of this compound be validated experimentally?

Answer:

  • Spectroscopic Techniques :
    • NMR : 1^1H and 13^13C NMR confirm the cyclobutane ring (δ ~2.5–3.5 ppm for ring protons) and morpholine integration (δ ~3.6–3.8 ppm for N-CH2_2 groups) .
    • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 171.24 (C9_9H17_{17}NO2_2) .
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL or WinGX ) resolves bond angles and stereochemistry. ORTEP-III visualizes anisotropic displacement ellipsoids .

Q. What are the critical physicochemical properties of this compound for experimental design?

Answer:

  • Key Properties :
    • Polarity : Polar surface area (32.7 Ų) and hydrogen-bonding capacity (1 donor, 3 acceptors) influence solubility in polar solvents like DMSO or methanol .
    • Stability : Store at 2–8°C in airtight containers to prevent hygroscopic degradation. Vapor pressure (0.000715 mmHg at 25°C) indicates low volatility .
    • Refractive Index : 1.538, relevant for optical studies .

Advanced Research Questions

Q. How does the puckered conformation of the cyclobutane ring impact the reactivity of this compound?

Answer:

  • Conformational Analysis : The cyclobutane ring adopts a non-planar "puckered" conformation, quantified using Cremer-Pople parameters (amplitude qq, phase angle ϕ\phi) . Strain energy from puckering (≈25–30 kJ/mol) enhances reactivity in ring-opening or substitution reactions.
  • Reactivity Implications : Puckering increases steric accessibility of the hydroxyl group, favoring nucleophilic attacks at the cyclobutane carbon adjacent to the morpholine moiety. Computational studies (DFT) predict regioselectivity in reactions like esterification or sulfonation .

Q. What methodologies resolve contradictions in crystallographic data for morpholine-containing cyclobutane derivatives?

Answer:

  • Data Reconciliation :
    • Twinned Crystals : Use SHELXL’s TWIN command to refine twinned structures, ensuring accurate bond-length precision (<0.01 Å) .
    • Disorder Modeling : Morpholine groups may exhibit rotational disorder. Apply PART instructions in SHELXL to model partial occupancy .
    • Validation Tools : Check geometric outliers (e.g., bond angles >5° from ideal) using PLATON or Mercury .

Q. How can computational chemistry predict the biological activity of this compound?

Answer:

  • In Silico Approaches :
    • Docking Studies : Use AutoDock Vina to simulate binding to targets like kinases or GPCRs, leveraging morpholine’s hydrogen-bonding capability .
    • ADMET Prediction : Tools like SwissADME estimate bioavailability (LogP ≈1.2) and blood-brain barrier permeability (low, due to polar surface area) .
    • MD Simulations : GROMACS models conformational dynamics under physiological conditions, highlighting stability in aqueous environments .

Q. What strategies mitigate side reactions during functionalization of this compound?

Answer:

  • Selective Protection :
    • Hydroxyl Group : Protect with tert-butyldimethylsilyl (TBS) chloride to prevent oxidation during morpholine ring modifications .
    • Morpholine Nitrogen : Use Boc anhydride for temporary protection, enabling regioselective alkylation or acylation .
  • Catalytic Control : Employ Pd-catalyzed cross-coupling under mild conditions (e.g., Suzuki-Miyaura) to avoid cyclobutane ring strain-induced decomposition .

Methodological Notes

  • Crystallography : Prioritize SHELX programs for refinement due to robustness in handling small-molecule data .
  • Conformational Analysis : Apply Cremer-Pople coordinates for quantitative ring-puckering analysis .
  • Safety : Follow MedChemExpress guidelines for handling morpholine derivatives (use fume hoods, PPE) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.